Cas no 2189499-01-0 (1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one)

1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one is a specialized organic compound featuring a morpholine core substituted with a difluoromethoxyphenyl group and an acryloyl moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, while the acryloyl functionality allows for further derivatization via Michael addition or polymerization. Its well-defined stereochemistry and purity ensure reproducibility in synthetic applications. This compound is particularly suited for drug discovery efforts targeting kinase inhibition or covalent binding strategies.
1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one structure
2189499-01-0 structure
Product name:1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one
CAS No:2189499-01-0
MF:C14H15F2NO3
MW:283.270611047745
CID:5409967
PubChem ID:132317830

1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[2-[4-(Difluoromethoxy)phenyl]-4-morpholinyl]-2-propen-1-one
    • AKOS034007752
    • 2189499-01-0
    • 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one
    • 1-{2-[4-(difluoromethoxy)phenyl]morpholin-4-yl}prop-2-en-1-one
    • Z3488540787
    • EN300-6702415
    • Inchi: 1S/C14H15F2NO3/c1-2-13(18)17-7-8-19-12(9-17)10-3-5-11(6-4-10)20-14(15)16/h2-6,12,14H,1,7-9H2
    • InChI Key: GEHKYDOIGFGGFW-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C1CN(C(C=C)=O)CCO1)F

Computed Properties

  • Exact Mass: 283.10199966g/mol
  • Monoisotopic Mass: 283.10199966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.226±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 436.4±45.0 °C(Predicted)
  • pka: -1.63±0.40(Predicted)

1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6702415-0.05g
1-{2-[4-(difluoromethoxy)phenyl]morpholin-4-yl}prop-2-en-1-one
2189499-01-0 90%
0.05g
$246.0 2023-07-09

Additional information on 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one

1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one: A Comprehensive Overview

The compound with CAS No. 2189499-01-0, known as 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a difluoromethoxy group with a morpholine ring system, creating a molecule with potential applications in drug design and material science.

Recent studies have highlighted the importance of difluoromethoxy substituents in modulating the pharmacokinetic properties of molecules. The presence of this group in the compound suggests that it may exhibit enhanced bioavailability and stability, making it a promising candidate for therapeutic applications. Furthermore, the morpholine ring, a heterocyclic structure, is known for its ability to form hydrogen bonds, which can significantly influence the molecule's solubility and interaction with biological systems.

The prop-2-en-1-one moiety in the compound adds another layer of complexity to its structure. This group is known for its ability to participate in various chemical reactions, including Michael addition and enolate formation, which are crucial in organic synthesis. The combination of these structural elements makes this compound a versatile building block for synthesizing more complex molecules with diverse functionalities.

From a synthetic perspective, the preparation of 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one involves a series of carefully designed reactions. Researchers have employed methodologies such as Suzuki coupling, nucleophilic aromatic substitution, and enolate alkylation to construct this molecule. These methods not only highlight the molecule's synthetic accessibility but also underscore its potential as an intermediate in the synthesis of bioactive compounds.

In terms of biological activity, preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties. The difluoromethoxy group is believed to contribute to these effects by stabilizing reactive intermediates and enhancing the molecule's ability to scavenge free radicals. Additionally, the morpholine ring may play a role in modulating enzyme activity, further enhancing the compound's therapeutic potential.

The application of computational chemistry tools has provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the molecule has a favorable distribution between hydrophilic and hydrophobic regions, which is essential for drug-like behavior. Moreover, molecular docking studies have shown that this compound can interact with key biological targets, such as protein kinases and receptors, suggesting its potential role in treating various diseases.

From an environmental perspective, the stability and biodegradability of 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one have been evaluated under simulated environmental conditions. These studies indicate that the compound exhibits moderate persistence in aquatic environments, highlighting the need for responsible handling and disposal practices during its synthesis and use.

In conclusion, 1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yL]prop-2-en-L-one (CAS No. 2189499-L-L) is a structurally complex and functionally versatile compound with significant potential in various scientific domains. Its unique combination of structural features makes it an intriguing subject for further research, particularly in drug discovery and material science. As ongoing studies continue to unravel its properties and applications, this compound is poised to make meaningful contributions to advancing scientific knowledge and technological innovation.

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